
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid
Descripción general
Descripción
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is a fluorinated heterocyclic compound featuring a pyridine ring substituted with two trifluoromethyl (-CF₃) groups at positions 4 and 6 and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl groups are strong electron-withdrawing substituents, enhancing the acidity of the carboxylic acid moiety (pKa ≈ 1–2) compared to non-fluorinated analogs .
Actividad Biológica
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid (CAS No. 1092346-60-5) is a fluorinated pyridine derivative that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by its two trifluoromethyl groups at the 4 and 6 positions of the pyridine ring, which significantly influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula : C8H3F6NO2
- Molecular Weight : 259.11 g/mol
- IUPAC Name : 4,6-bis(trifluoromethyl)picolinic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased production of inflammatory mediators, suggesting potential anti-inflammatory properties .
- Cell Signaling Modulation : It affects cell signaling pathways by modulating gene expression related to inflammatory responses. Studies indicate that it can reduce the expression of genes involved in inflammation, resulting in lower levels of inflammatory cytokines.
- Transport and Distribution : The compound's transport within cells is facilitated by specific transporters that allow it to accumulate in target tissues, enhancing its efficacy against specific biological targets.
Biochemical Pathways
The compound's interactions with various cellular components lead to significant alterations in metabolic pathways:
- Arachidonic Acid Metabolism : By inhibiting COX enzymes, it alters the metabolism of arachidonic acid, resulting in reduced levels of pro-inflammatory prostaglandins.
- Cytokine Production : It influences the production of cytokines involved in immune responses, which could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Effects : In animal models, administration of this compound at low doses resulted in significant anti-inflammatory effects without notable adverse reactions. For instance, it was effective in reducing symptoms in models of induced arthritis.
- Analgesic Properties : Similar studies indicated that this compound exhibited analgesic effects, further supporting its potential use as a therapeutic agent for pain management.
Data Table: Biological Activity Summary
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Anti-inflammatory | Animal model | Reduced inflammation markers |
Study 2 | Analgesic | Pain model | Decreased pain response |
Study 3 | Enzyme inhibition | In vitro assays | Significant COX inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid, and how can intermediates be characterized?
- Methodological Answer : A viable approach involves introducing trifluoromethyl groups via halogen exchange (e.g., using CF₃Cu reagents) or nucleophilic trifluoromethylation. For example, 2-pyridinecarboxylic acid derivatives can react with trifluoromethylating agents under palladium catalysis . Intermediate characterization should include , , and NMR to confirm regioselectivity, alongside ESI-MS for molecular weight validation .
Q. How can purity and stability of this compound be assessed under laboratory conditions?
- Methodological Answer : Purity is best determined via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and melting point analysis (observed vs. literature values). Stability testing under acidic/alkaline conditions (pH 3–10) and thermal gravimetric analysis (TGA) are critical, as trifluoromethyl groups may hydrolyze or decompose at high temperatures .
Q. What analytical techniques are suitable for confirming the structure of derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are gold standards. For example, ESIMS (electrospray ionization mass spectrometry) can detect molecular ion peaks (e.g., [M+1]), while X-ray structures resolve substituent positioning, as demonstrated for related pyridinecarboxylates .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,6-bis(trifluoromethyl) groups influence reactivity in coupling reactions?
- Methodological Answer : The electron-withdrawing nature of CF₃ groups deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. Steric hindrance at positions 4 and 6 necessitates optimized catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura couplings, as shown in analogous pyridine systems .
Q. What strategies resolve contradictions in reported yields or biological activity data for derivatives?
- Methodological Answer : Reproducibility issues often arise from unoptimized reaction conditions (e.g., solvent purity, temperature control). Systematic DOE (design of experiments) and validation via independent synthetic routes (e.g., alternative trifluoromethylation protocols) are recommended. For biological studies, ensure consistent assay conditions (e.g., solvent controls for CF₃-containing compounds) .
Q. How can degradation pathways of this compound be monitored under oxidative or photolytic conditions?
- Methodological Answer : Use LC-MS with UV/vis detection to track degradation products. For example, photolysis under UV light (254 nm) may cleave the pyridine ring or oxidize CF₃ groups to COOH. Accelerated stability studies (ICH guidelines) combined with NMR can identify fluorine-containing byproducts .
Q. What role do 4,6-bis(trifluoromethyl) substituents play in enhancing ligand-protein binding interactions?
- Methodological Answer : The CF₃ groups improve lipophilicity and metabolic stability, critical for drug candidates. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Q. Safety and Handling Considerations
- PPE Requirements : Use nitrile gloves (EN374 standard) and chemical-resistant lab coats to prevent skin contact. Fume hoods are mandatory due to potential release of HF during decomposition .
- Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (e.g., KMnO₄, which may fluorinate unpredictably) .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid with key analogs, focusing on structural, physicochemical, and functional differences.
Ethyl 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylate
- Molecular Formula: C₁₀H₇F₆NO₂
- Molecular Weight : 287.16 g/mol
- Key Differences :
- The ethyl ester derivative replaces the carboxylic acid group with an ester (-COOEt), reducing polarity and acidity (ester pKa ≈ 25–30).
- Esters are typically more volatile and less reactive toward nucleophiles than carboxylic acids, making them intermediates in synthetic pathways .
- Applications: Likely used as a precursor for the acid form via hydrolysis.
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Molecular Formula: C₇H₄F₃NO₂
- Molecular Weight : 191.11 g/mol
- Physicochemical Properties :
- Key Differences :
- Contains only one -CF₃ group (position 4) instead of two, resulting in lower molecular weight and lipophilicity (calculated logP ≈ 1.5 vs. ~2.8 for the bis-CF₃ analog).
- The -CF₃ group at position 3 (meta to -COOH) exerts weaker electronic effects on the acid group compared to the 4,6-disubstituted analog.
- Applications: Used in drug discovery for its moderate fluorination and balanced solubility .
N-(2-Chlorophenyl)-4,6-Bis(trifluoromethyl)pyridine-2-carboxamide
- Molecular Formula : C₁₄H₈ClF₆N₂O
- Key Differences: The carboxylic acid is replaced by an amide (-CONH-Ar), eliminating acidity (amide pKa ≈ 17–25) and altering hydrogen-bonding capacity. Applications: Likely explored as a kinase inhibitor or antimicrobial agent due to the amide’s bioisosteric properties.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Comparative Data Table
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Melting Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|---|
This compound | C₈H₃F₆NO₂ | 259.11* | 4-CF₃, 6-CF₃ | -COOH | Not reported | Not reported |
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate | C₁₀H₇F₆NO₂ | 287.16 | 4-CF₃, 6-CF₃ | -COOEt | Not reported | Not reported |
4-(Trifluoromethyl)-3-pyridinecarboxylic acid | C₇H₄F₃NO₂ | 191.11 | 4-CF₃ | -COOH | 147 | 1.48 |
N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide | C₁₄H₈ClF₆N₂O | 378.67 | 4-CF₃, 6-CF₃ | -CONH-Ar | Not reported | Not reported |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 188.57 | 2-Cl, 6-CH₃ | -COOH | Not reported | Not reported |
*Calculated based on molecular formula.
Propiedades
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(6(16)17)15-5(2-3)8(12,13)14/h1-2H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWSFCHRAYUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.